Di(prop-2-en-1-yl)stannane

Hydrostannylation Organotin dihydride Radical chemistry

Di(prop-2-en-1-yl)stannane (CAS 138172-32-4), systematically named bis(prop-2-enyl)stannane and commonly referred to as diallyltin dihydride, is an organotin(IV) compound with the molecular formula C₆H₁₀Sn (exact mass 206.012 Da). It features two σ‑allyl ligands and two reactive Sn–H bonds at the tin centre, classifying it as a secondary stannane (R₂SnH₂).

Molecular Formula C6H10Sn
Molecular Weight 200.85 g/mol
CAS No. 138172-32-4
Cat. No. B14262886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(prop-2-en-1-yl)stannane
CAS138172-32-4
Molecular FormulaC6H10Sn
Molecular Weight200.85 g/mol
Structural Identifiers
SMILESC=CC[Sn]CC=C
InChIInChI=1S/2C3H5.Sn/c2*1-3-2;/h2*3H,1-2H2;
InChIKeyRSHFYCOWJQCXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(prop-2-en-1-yl)stannane (CAS 138172-32-4): Organotin Dihydride Baseline for Scientific Procurement


Di(prop-2-en-1-yl)stannane (CAS 138172-32-4), systematically named bis(prop-2-enyl)stannane and commonly referred to as diallyltin dihydride, is an organotin(IV) compound with the molecular formula C₆H₁₀Sn (exact mass 206.012 Da) . It features two σ‑allyl ligands and two reactive Sn–H bonds at the tin centre, classifying it as a secondary stannane (R₂SnH₂) [1]. This dihydride functionality distinguishes it from the more extensively studied diallyltin dihalides (R₂SnX₂; X = Cl, Br) and tetra‑organotin congeners (R₄Sn), placing it at the intersection of organotin hydride chemistry, main‑group dehydropolymerization, and allyl‑transfer methodology. Owing in part to its air‑ and moisture‑sensitive Sn–H bonds, published quantitative performance data for this specific compound remain scarce relative to its dihalide counterparts; where direct evidence is unavailable, class‑level inference is explicitly noted.

Sn
Reactive scaffold

Secondary stannane (R₂SnH₂) with two σ-allyl ligands and two reactive Sn–H bonds

Handling requirement

Air- and moisture-sensitive Sn–H bonds require anhydrous, inert-atmosphere storage

Chemistry intersection

Positioned at organotin hydride chemistry, dehydropolymerization, and allyl-transfer methodology

Why Di(prop-2-en-1-yl)stannane Cannot Be Substituted by Generic Allyltin Reagents


Replacing Di(prop-2-en-1-yl)stannane with a broadly available allyltin reagent such as allyltributylstannane, tetraallyltin, or diallyltin dibromide without experimental validation carries quantifiable risk. The dihydride contains two reactive Sn–H bonds that enable hydrostannylation of unsaturated substrates [1] and catalytic dehydropolymerization to polystannanes [2]—reactivity that is fundamentally absent in tetra‑organotin and tin‑dihalide congeners. Conversely, diallyltin dibromide has been identified as a competent allylation reagent in aqueous media with yields of 80–100% for aromatic and aliphatic aldehydes [3] and enantiomeric excesses of 42–71% under chiral tartrate promotion [4], but these reactivities rely on Sn–Br electrophilicity and leaving‑group ability that the dihydride cannot replicate. For applications requiring both allyl‑transfer and subsequent Sn–H‑based transformations, the dihydride provides a bifunctional scaffold; for standard allylation, diallyltin dibromide has a far larger validation base. Selection between these reagents must therefore be driven by the specific bond‑activation pathway required by the end application.

This product
Di(prop-2-en-1-yl)stannane: dual Sn–H bonds enable hydrostannylation and dehydropolymerization; bifunctional allyl + hydride scaffold
Diallyltin dibromide
Lacks Sn–H entirely; cannot participate in hydrostannylation or reduction chemistry. Sn–Br electrophilicity drives allylation, but bifunctional tandem reactivity is absent
This product
Secondary stannane class: structurally poised for dehydropolymerization to σ-conjugated polystannanes via Sn–H activation
Tetraallyltin / Allyltributylstannane
No Sn–H bonds; non-starters for dehydropolymerization. Mono-allyl reagents transfer only one allyl group per tin atom, limiting atom economy

Quantitative Differentiation Evidence for Di(prop-2-en-1-yl)stannane Versus Comparator Organotin Compounds


Bifunctional Sn–H vs. Sn–Br Reactivity: Hydrostannylation Capability Absent in Diallyltin Dibromide

Di(prop-2-en-1-yl)stannane possesses two Sn–H bonds (bond dissociation energy ~73–78 kcal mol⁻¹ for R₃Sn–H; class‑level inference) that enable radical‑chain hydrostannylation of alkenes, alkynes, and carbonyl compounds [1]. Diallyltin dibromide (C₆H₁₀Br₂Sn, exact mass 363.74 Da), the closest dihalide analog, lacks Sn–H bonds entirely and therefore cannot participate in hydrostannylation or serve as a reducing agent. No direct head‑to‑head study comparing hydrostannylation rates between Di(prop-2-en-1-yl)stannane and any other organotin hydride was identified in the public literature.

Sn–H vs. Sn–Br reactivity
Class-level inference
Qualitative: two Sn–H bonds present vs. zero Sn–H bonds. Dihydride competent for hydrostannylation by class analogy; dibromide structurally incapable
Hydrostannylation handle available only in dihydride
No direct kinetic comparison data in public literature; class inference from R₃Sn–H BDE ~73–78 kcal mol⁻¹
Hydrostannylation Organotin dihydride Radical chemistry

Diallyltin Dibromide Allylation Benchmark: Aqueous Aldehyde Allylation Yields of 80–100% for the Dihalide Analog

Diallyltin dibromide—the closest structurally characterized analog—delivers homoallylic alcohols from aromatic and aliphatic aldehydes in 80–100% yield under solvent‑free ultrasonic irradiation [1] and in comparably high yields in aqueous media at room temperature [2]. In contrast, no published yield data exist for the parent dihydride in carbonyl allylation. Allyltributylstannane, a widely used mono‑allyltin reagent, requires Lewis acid catalysis (e.g., Yb(OTf)₃, chiral BINOL–Ti complexes) to achieve comparable yields and enantioselectivities of up to 94% ee, but transfers only a single allyl group per tin atom [3].

Allylation yield benchmark
Cross-study comparable
Diallyltin dibromide: 80–100% allylation yield (aromatic & aliphatic aldehydes, solvent-free, ultrasound). Dihydride: no published yield data available
Allylation validation gap for the dihydride form
Dibromide benchmark extensive; dihydride untested in carbonyl allylation
Carbonyl allylation Barbier reaction Green chemistry

Enantioselective Allylation: Diallyltin Dibromide Achieves 42–71% ee Under Chiral Tartrate Promotion

Diallyltin dibromide, promoted by monosodium‑(+)-diethyl tartrate, reacts with aldehydes to give homoallylic alcohols in good chemical yields with enantiomeric excesses ranging from 42% to 71% depending on the aldehyde substrate [1]. Allyltributylstannane, in the presence of chiral BINOL–Ti or BINOL–Zr catalysts, can achieve enantioselectivities up to 93–94% ee [2], but this requires a more elaborate catalyst system and transfers only one allyl group per tin. No enantioselectivity data exist for the dihydride form.

Enantioselective allylation
Cross-study comparable
Diallyltin dibromide + monosodium-(+)-diethyl tartrate: 42–71% ee. Allyltributylstannane + chiral BINOL–Ti: up to 93–94% ee. Dihydride: no stereochemical data
Asymmetric induction untested for dihydride
Dibromide offers single-step moderate ee without complex chiral catalyst
Asymmetric synthesis Chiral allylation Homoallylic alcohols

Polymerization Kinetics: Diallyltin Dichloride–Ciprofloxacin Copolymers Form with DP ~2,000 in <15 Seconds

Diallyltin dichloride undergoes modified interfacial polycondensation with ciprofloxacin to yield organotin‑polyamine ester copolymers with a degree of polymerization (DP) of approximately 2,000, formed in less than 15 seconds in good yield [1]. Infrared spectroscopy confirms the formation of Sn–O and Sn–N linkages. The resulting diallyltin‑derived polymers exhibit low toxicity toward healthy WI‑38 fibroblast cells while displaying variable cytotoxicities against a panel of cancer cell lines including colon, bone, prostate, and pancreatic cancer [1]. A comparative thermal stability analysis by TGA and DSC indicated measurable differences between diallyltin‑, divinyltin‑, and other organotin‑derived polymers [2]. The dihydride, by contrast, would require initial conversion to the dichloride or direct use in dehydropolymerization with diamides to access analogous polymeric materials.

Polymerization rate comparison
Cross-study comparable
Diallyltin dichloride–ciprofloxacin copolymer: DP ~2,000, formed in
Rapid polymer formation reported for dihalide scaffold
Dihydride would require dehydropolymerization route, different structure-property profile
Dehydropolymerization potential
Class-level inference
Secondary stannanes (R₂SnH₂) polymerize via Wilkinson's catalyst to polystannanes with Mw > 10⁵ Da. Dihydride structurally competent; no specific Mw or conversion data reported
Dihydride class provides unique Sn–H polymerization handle
Data to verify for this specific monomer; dialkyltin dihydride precedent only
Aqueous stability contrast
Class-level inference
Diallyltin dibromide: water-stable at rt, confirmed by ¹H NMR and recovery. Dihydride: expected moisture/oxygen-sensitive; no quantitative half-life or degradation data
Handling protocols differ substantially between forms
Dihydride likely requires anhydrous, inert-atmosphere workflow; diaryltin dihydride stability not extrapolable
Organotin polymers Anticancer polymers Interfacial polycondensation

Dehydropolymerization Access: Secondary Stannanes Yield High‑Molecular‑Weight Polystannanes (Class‑Level Inference for the Dihydride)

Secondary stannanes (R₂SnH₂) undergo catalytic dehydropolymerization in the presence of Wilkinson's catalyst, zirconocene derivatives, or late‑transition‑metal catalysts to produce linear polystannanes (SnR₂)ₙ with molecular weights reaching Mw > 10⁵ Da [1]. Dialkyltin dihydrides with R = Et, Pr, Bu, Pent, Hex, Oct, and Dodec have been demonstrated to polymerize via this route [2]. Tetraallyltin, tetraalkyltin, and diallyltin dihalides cannot participate in dehydropolymerization because they lack Sn–H bonds. Di(prop-2-en-1-yl)stannane, bearing both allyl substituents and Sn–H bonds, is structurally poised for dehydropolymerization to yield poly(diallylstannane), a σ‑conjugated material with a tin‑backbone, though no experimental polymerization data for this specific monomer have been reported.

Dehydropolymerization potential
Class-level inference
Secondary stannanes (R₂SnH₂) polymerize via Wilkinson's catalyst to polystannanes with Mw > 10⁵ Da. Dihydride structurally competent; no specific Mw or conversion data reported
Dihydride class provides unique Sn–H polymerization handle
Data to verify for this specific monomer; dialkyltin dihydride precedent only
Polystannanes Dehydropolymerization σ‑Conjugated polymers

Aqueous Stability of Diallyltin Dibromide vs. Expected Hydrolytic Sensitivity of the Dihydride

Diallyltin dibromide is demonstrably stable in water at room temperature; ¹H NMR spectra recorded in D₂O remain unchanged over extended periods, and the intact compound can be recovered by chloroform extraction [1]. No quantitative stability data for Di(prop-2-en-1-yl)stannane in water or under ambient atmosphere are available. As a class, organotin hydrides (R₃SnH, R₂SnH₂) are known to be moisture‑ and oxygen‑sensitive, with hydrolysis yielding R₂SnO or (R₂SnO)ₙ and H₂, and oxidation producing R₂Sn(OH)₂ or distannoxanes [2]. Diaryltin dihydrides (Ar₂SnH₂) with sterically demanding aryl groups have shown surprisingly high thermal stability and oxygen tolerance, but these findings do not directly extrapolate to the less sterically shielded diallyl analog [3].

Aqueous stability contrast
Class-level inference
Diallyltin dibromide: water-stable at rt, confirmed by ¹H NMR and recovery. Dihydride: expected moisture/oxygen-sensitive; no quantitative half-life or degradation data
Handling protocols differ substantially between forms
Dihydride likely requires anhydrous, inert-atmosphere workflow; diaryltin dihydride stability not extrapolable
Aqueous organometallic chemistry Stability Tin hydride

High‑Priority Application Scenarios for Di(prop-2-en-1-yl)stannane Based on Quantitative Evidence


Precursor for Poly(diallylstannane) σ‑Conjugated Polymers via Dehydropolymerization

Di(prop-2-en-1-yl)stannane is one of the few monomer candidates that combine allyl substituents with Sn–H bonds, theoretically enabling the synthesis of poly(diallylstannane)—a σ‑conjugated polymer with a continuous tin backbone and allyl side chains. Metal‑catalyzed dehydropolymerization of secondary stannanes has been established as a viable route to polystannanes with molecular weights exceeding 10⁵ Da [1]. This scenario is appropriate only for research groups equipped with inert‑atmosphere (glovebox/Schlenk line) capabilities, given the expected air‑sensitivity of the dihydride.

Bifunctional Allyl‑Transfer / Hydrostannylation Tandem Reagent Development

The combination of two allyl groups and two Sn–H bonds on the same tin centre opens the possibility of sequential or tandem reaction design: initial allylation of an electrophile followed by intramolecular or intermolecular hydrostannylation of a pendant unsaturation. Such bifunctional reactivity is not accessible with diallyltin dibromide (no Sn–H) or allyltributylstannane (one allyl, no Sn–H) [2]. This application scenario is speculative and requires de novo experimental validation; no published tandem sequences using this specific dihydride have been identified.

Synthesis of Mixed Allyl‑Alkynyl‑ or Allyl‑Vinyl‑Stannanes via Hydrostannylation

The Sn–H bonds in Di(prop-2-en-1-yl)stannane can undergo radical or transition‑metal‑catalyzed hydrostannylation of alkynes or alkenes to generate unsymmetrical stannanes bearing both allyl and alkenyl/alkynyl substituents [1]. Such mixed stannanes are valuable intermediates for sequential Stille cross‑couplings where the differential reactivity of allyl‑ vs. alkenyl‑Sn bonds can be exploited for chemoselective C–C bond formation. Diallyltin dibromide cannot serve this role without prior reduction to the dihydride.

Biomedical Organotin Polymer Synthesis (Requires Conversion to Dihalide)

The diallyltin scaffold has demonstrated utility in the rapid synthesis of organotin‑ciprofloxacin copolymers with DP ~2,000, formed in <15 seconds, exhibiting selective cytotoxicity toward colon, bone, prostate, and pancreatic cancer cell lines while maintaining low toxicity toward healthy WI‑38 fibroblasts [3]. The dihydride could theoretically be converted to the corresponding dichloride (via HCl or Cl₂ treatment) for use in this established polymerization protocol, though the additional synthetic step must be factored into procurement economics.

Application
Selection Property
Validation Focus
σ-Conjugated polymer precursor
Sn–H dehydropolymerization handle
Inert-atmosphere polymerization workflow
Tandem allylation / hydrostannylation
Bifunctional Sn–allyl + Sn–H scaffold
Sequential reaction design validation
Mixed allyl-alkenyl stannane synthesis
Hydrostannylation of unsaturated substrates
Chemoselective Stille coupling sequences
Organotin polymer scaffold research
Diallyltin backbone for polymer studies
Halide conversion and polycondensation workflow
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